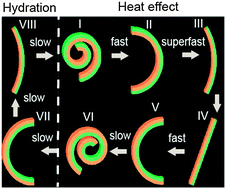Synergistic action of thermoresponsive and hygroresponsive elements elicits rapid and directional response of a bilayer actuator†
Chemical Communications Pub Date: 2016-03-10 DOI: 10.1039/C6CC01193D
Abstract
A bilayer actuator composed of thermoresponsive and thermo/hygroresponsive elements is developed, which undergoes fast, directional and autonomous curling with a speed of up to 0.7 m s−1 and recovers its shape by hydration. In situ tensile testing of the thermal response of individual layers provided insights into the mechanism of actuation of thermo/hygromorphic bilayers.


Recommended Literature
- [1] Nickelocene-mediating sensor for hydrogen peroxide based on bioelectrocatalytic reduction of hydrogen peroxide
- [2] Nanoengineering of the Cu2ZnSnS4–TiO2 interface via atomic layer deposition of Al2O3 for high sensitivity photodetectors and solid state solar cells†
- [3] Synthesis, structure and tunable shape memory properties of polytriazoles: dual-trigger temperature and repeatable shape recovery†
- [4] Contents list
- [5] Carbazole dendrimers containing oligoarylfluorene cores as solution-processed hole-transporting non-doped emitters for efficient pure red, green, blue and white organic light-emitting diodes†
- [6] Dual roles of underpotential deposition in the synthesis of tetrahexahedral Pd–Ag alloy nanocrystals†
- [7] Contents
- [8] Deuterium isotope effects in the polyatomic reaction of O(1D2) + CH4 → OH + CH3†
- [9] Mesoionic bora-tetraazapentalenes – fully reversible two step redox systems†
- [10] Expansion of the response range of photoelectrochemical UV detector using an ITO/Ag-nanowire/quartz UV-visible transparent conductive electrode†










